N-Isopropylpiperidine-4-amine dihydrochloride
Overview
Description
N-Isopropylpiperidine-4-amine dihydrochloride is a chemical compound with the molecular formula C8H20Cl2N2 and a molecular weight of 215.16 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry. It is known for its unique structure, which includes a piperidine ring substituted with an isopropyl group and an amine group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds .
Preparation Methods
The synthesis of N-Isopropylpiperidine-4-amine dihydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives: This method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to the formation of protected piperazines.
Ring opening of aziridines: Aziridines undergo ring-opening reactions with N-nucleophiles to form piperidine derivatives.
Intermolecular cycloaddition of alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperidine derivatives.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-Isopropylpiperidine-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-Isopropylpiperidine-4-amine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-Isopropylpiperidine-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for various receptors and enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-Isopropylpiperidine-4-amine dihydrochloride can be compared with other similar compounds, such as:
Piperidine: A simple six-membered ring containing two nitrogen atoms, used in various pharmaceuticals and organic synthesis.
N-Methylpiperidine: A piperidine derivative with a methyl group, used in organic synthesis and as a solvent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
N-Isopropylpiperidine-4-amine dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is a piperidine derivative characterized by the presence of an isopropyl group at the nitrogen atom of the piperidine ring. The dihydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.
Research indicates that this compound interacts with several biological targets, influencing various signaling pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic processes, which can affect cell survival and proliferation.
- Modulation of Neurotransmitter Systems : It exhibits activity at neurotransmitter receptors, particularly those associated with serotonin and dopamine pathways, suggesting potential applications in neuropharmacology.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It appears to induce apoptosis in cancer cells through several pathways:
- Caspase Activation : The compound promotes the activation of caspases, which are critical for the apoptotic process. In particular, it has been reported to increase the activity of caspase-3 and caspase-9 in various cancer cell lines, leading to programmed cell death .
- Mitochondrial Dysfunction : By disrupting mitochondrial membrane integrity, it facilitates the release of cytochrome c into the cytosol, further triggering apoptotic cascades .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines and nitric oxide (NO) production in activated macrophages, indicating its potential as an anti-inflammatory agent .
Case Studies and Research Findings
- In Vitro Studies : In a study involving various cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls .
- Neuropharmacological Applications : Research has demonstrated that this compound can modulate serotonin receptor activity, suggesting its potential use in treating mood disorders or anxiety-related conditions .
- Antioxidant Activity : Preliminary data indicate that this compound may possess antioxidant properties, contributing to its overall therapeutic profile by mitigating oxidative stress in cells .
Data Summary Table
Properties
IUPAC Name |
N-propan-2-ylpiperidin-4-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)10-8-3-5-9-6-4-8;;/h7-10H,3-6H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSYAWNVFKNKHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCNCC1.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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